molecular formula C11H10Cl2N2O4 B15213062 3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate CAS No. 42902-48-7

3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate

Cat. No.: B15213062
CAS No.: 42902-48-7
M. Wt: 305.11 g/mol
InChI Key: FDTGNZVZIJAEOV-UHFFFAOYSA-N
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Description

(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorophenyl group, an oxazolidinone ring, and a carbamate group, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate typically involves the reaction of 3,4-dichlorophenyl isocyanate with an appropriate oxazolidinone derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, incorporating recycling of solvents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxazolidinone ring or the carbamate group.

    Substitution: This reaction can replace the dichlorophenyl group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazolidinone carbamates.

Scientific Research Applications

Chemistry

In chemistry, (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities. Its structure allows for modifications that can enhance its biological activity and selectivity.

Industry

Industrially, (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate can be used in the production of polymers, coatings, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity, while the oxazolidinone ring can provide stability to the complex. The carbamate group may participate in hydrogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate is unique due to its combination of a dichlorophenyl group, an oxazolidinone ring, and a carbamate group. This combination provides a balance of stability, reactivity, and potential biological activity that is not commonly found in other compounds.

Properties

CAS No.

42902-48-7

Molecular Formula

C11H10Cl2N2O4

Molecular Weight

305.11 g/mol

IUPAC Name

[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl carbamate

InChI

InChI=1S/C11H10Cl2N2O4/c12-8-2-1-6(3-9(8)13)15-4-7(19-11(15)17)5-18-10(14)16/h1-3,7H,4-5H2,(H2,14,16)

InChI Key

FDTGNZVZIJAEOV-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)COC(=O)N

Origin of Product

United States

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